molecular formula C9H12OS B7998714 3-Ethoxy-4-methylthiophenol

3-Ethoxy-4-methylthiophenol

Cat. No.: B7998714
M. Wt: 168.26 g/mol
InChI Key: RQFLZYLXJLMWSF-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylthiophenol is an aromatic thiol compound with the molecular formula C9H12OS It is characterized by the presence of an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to the benzene ring, along with a thiol group (-SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-methylthiophenol typically involves the introduction of the thiol group into an aromatic compound. One common method is the reaction of aryl halides with sulfur compounds. For instance, aryl iodides can undergo a copper(I)-catalyzed cross-coupling reaction with elemental sulfur, followed by reduction with sodium borohydride or triphenylphosphine to yield aromatic thiols . Another method involves the reaction of halogenated aromatic hydrocarbons with hydrogen sulfide at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methylthiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Thiolate anions (R-S^-).

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

3-Ethoxy-4-methylthiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: Lacks the ethoxy and methyl groups, making it less sterically hindered.

    4-Methylthiophenol: Similar structure but without the ethoxy group.

    3-Ethoxyphenol: Lacks the thiol group, affecting its reactivity and applications.

Uniqueness

3-Ethoxy-4-methylthiophenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the ethoxy and methyl groups can influence its steric and electronic characteristics, making it distinct from other thiophenol derivatives .

Properties

IUPAC Name

3-ethoxy-4-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-10-9-6-8(11)5-4-7(9)2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFLZYLXJLMWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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